REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[C:14]([CH3:15])=[C:13]([F:16])[C:12]([F:17])=[CH:11][C:7]=1[C:8]([OH:10])=[O:9]>S(=O)(=O)(O)O>[F:5][C:6]1[C:14]([CH3:15])=[C:13]([F:16])[C:12]([F:17])=[C:11]([N+:1]([O-:4])=[O:2])[C:7]=1[C:8]([OH:10])=[O:9]
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Name
|
|
Quantity
|
61.2 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1C)F)F
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Name
|
|
Quantity
|
370 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
To a mixture of acids
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Type
|
ADDITION
|
Details
|
was added portionwise at the inner temperature of 55°-70° C.
|
Type
|
STIRRING
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Details
|
stirring
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Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice
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Type
|
EXTRACTION
|
Details
|
extracted with isopropyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C(=C(C(=C1C)F)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |